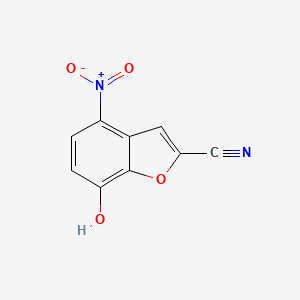![molecular formula C16H25BrO2S B14384498 Methyl [5-(9-bromononyl)thiophen-2-yl]acetate CAS No. 89913-75-7](/img/structure/B14384498.png)
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate typically involves the bromination of a nonyl chain followed by its attachment to a thiophene ring. The esterification of the resulting thiophene derivative with methanol yields the final product. Common reagents used in these reactions include bromine, thiophene, and methanol, with catalysts such as aluminum chloride (AlCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The thiophene ring’s electronic properties play a crucial role in its interaction with these targets .
類似化合物との比較
Similar Compounds
- Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate
- Methyl [5-(9-iodononyl)thiophen-2-yl]acetate
- Methyl [5-(9-fluorononyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .
特性
CAS番号 |
89913-75-7 |
|---|---|
分子式 |
C16H25BrO2S |
分子量 |
361.3 g/mol |
IUPAC名 |
methyl 2-[5-(9-bromononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25BrO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
InChIキー |
IVEWWJQPDZIUHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

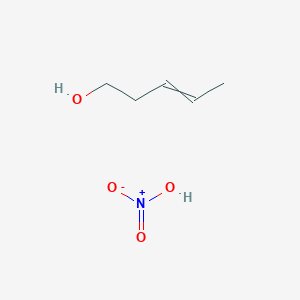
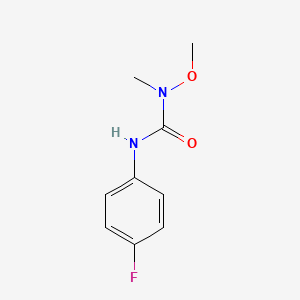
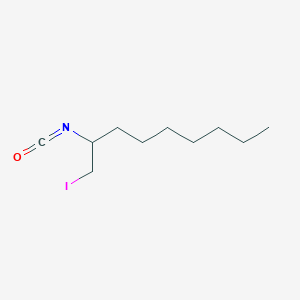
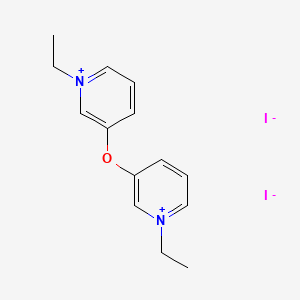
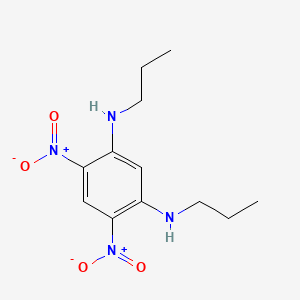

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
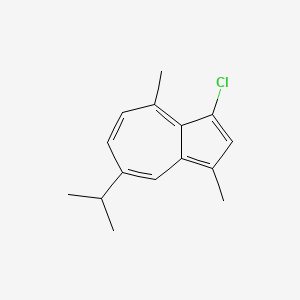

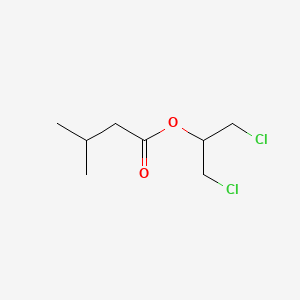
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
